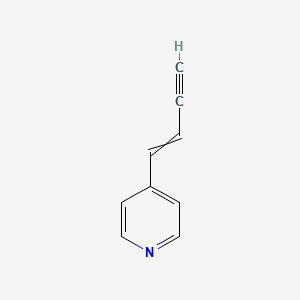
4-(But-1-en-3-yn-1-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(But-1-en-3-yn-1-yl)pyridine is an organic compound with the molecular formula C9H7N It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The structure of this compound includes a pyridine ring substituted with a butenynyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-1-en-3-yn-1-yl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with but-1-en-3-yne under specific conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(But-1-en-3-yn-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the butenynyl group to other functional groups.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce various alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(But-1-en-3-yn-1-yl)pyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(But-1-en-3-yn-1-yl)pyridine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-(But-1-en-3-yn-1-yl)pyridine can be compared with other pyridine derivatives, such as:
4-(But-3-yn-1-yl)pyridine: Similar structure but with a different position of the double bond.
2,6-bis(3-hydroxy-3-methylbut-1-yn-1-yl)pyridine: Contains additional hydroxyl groups and different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
90347-84-5 |
|---|---|
Molekularformel |
C9H7N |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
4-but-1-en-3-ynylpyridine |
InChI |
InChI=1S/C9H7N/c1-2-3-4-9-5-7-10-8-6-9/h1,3-8H |
InChI-Schlüssel |
ZLYCRNJSTBRGIH-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC=CC1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



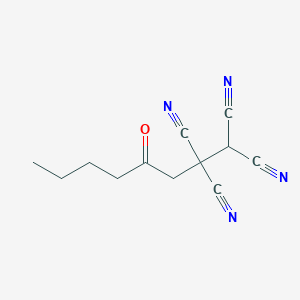
![Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]-](/img/structure/B14364781.png)

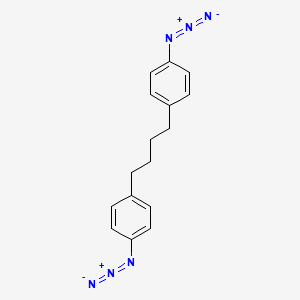
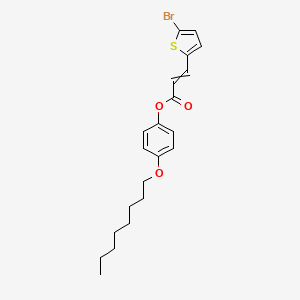
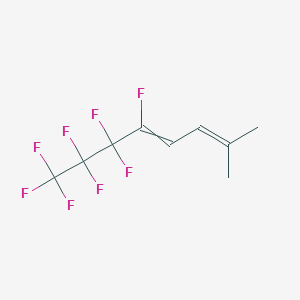
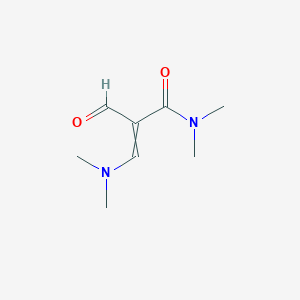
![1-[(2-Methylprop-1-EN-1-YL)oxy]-6-({6-[(2-methylprop-1-EN-1-YL)oxy]hexyl}oxy)hexane](/img/structure/B14364802.png)
![N-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-1-methylsulfanyl-formamide](/img/structure/B14364815.png)
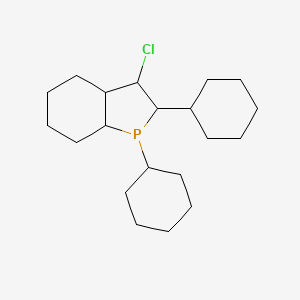
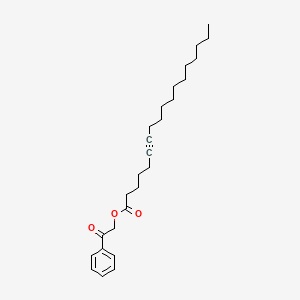
![4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate](/img/structure/B14364845.png)
![2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene](/img/structure/B14364851.png)
